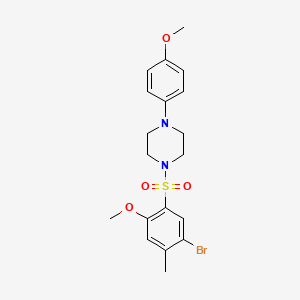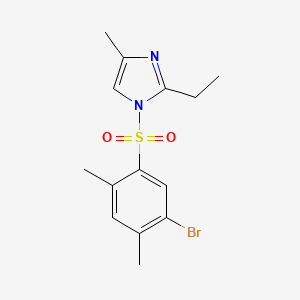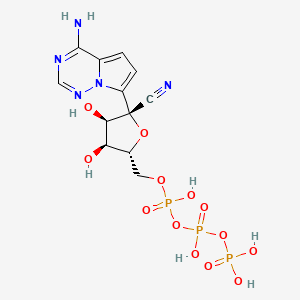
Remdesivir triphosphate
Overview
Description
Remdesivir is a broad-spectrum antiviral medication developed by the biopharmaceutical company Gilead Sciences . It is an adenosine nucleotide analog prodrug that is metabolically activated to a nucleoside triphosphate metabolite (GS-443902) . The active nucleoside triphosphate metabolite is incorporated into the SARS-CoV-2 RNA viral chains, preventing its replication .
Molecular Structure Analysis
Remdesivir is a nucleoside analog with a molecular formula of C27H35N6O8P and a molar mass of 602.585 g·mol−1 . It has a complex structure that includes a cyano substitution in the C1’ position of the ribosyl moiety and a modified base structure to stabilize the linkage of the base to the C1’ atom with its strong electron-withdrawing cyano group .
Scientific Research Applications
Bioanalysis Method Development : A novel method for separating and quantifying RTP and its precursor, Remdesivir nucleotide monophosphate (RMP), using liquid chromatography-tandem mass spectrometry was developed. This method is sensitive and robust, facilitating monitoring of RTP and RMP, which is crucial for exploring the effects of Remdesivir in treating diseases (Hu et al., 2020).
Interaction with Mitochondrial DNA Polymerase : RTP was found to block DNA synthesis and increase exonucleolysis by the replicative mitochondrial DNA polymerase, Pol γ. Despite this interaction, there was no evidence for deleterious effects on the integrity of the mitochondrial genome in human cells (Ciesielska et al., 2021).
Mechanism of Action Against Viruses : Remdesivir's active metabolite (RTP) competes with adenosine triphosphate (ATP), inhibiting viral RNA synthesis. RTP's unique structural features allow high intracellular concentrations and evasion of proofreading mechanisms, making it effective against diverse human and zoonotic β-coronaviruses, including SARS-CoV-2 (Jorgensen et al., 2020).
Inhibition of Ebola Virus RNA Polymerase : RTP competes for incorporation with ATP in the Ebola virus RNA-dependent RNA polymerase (RdRp) complex, indicating a broader antiviral application beyond COVID-19 (Tchesnokov et al., 2019).
Cardiotoxicity Evaluation : In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes revealed that Remdesivir can induce cardiotoxicity at clinically relevant concentrations, suggesting potential side effects that require further investigation (Kwok et al., 2021).
Broad-Spectrum Antiviral Potential : Remdesivir, converted into RTP within cells, exhibits broad-spectrum antiviral activity against various viruses like Ebola, coronaviruses, Zika virus, and Nipah virus, highlighting its potential as a wide-ranging antiviral agent (Ahmad et al., 2020).
Inhibition of RNA-dependent RNA polymerases in Flaviviruses : Remdesivir triphosphate was shown to efficiently inhibit RdRps from the Flaviviridae family, further emphasizing its potential as a broad-spectrum antiviral agent (Konkoľová et al., 2020).
Mechanism of Action
Target of Action
Remdesivir triphosphate, also known as GS-443902, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .
Biochemical Pathways
Remdesivir is a prodrug that is metabolically activated to form GS-443902 . Inside cells, remdesivir is converted to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A . It is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form .
Pharmacokinetics
Remdesivir is rapidly metabolized to GS-704277 before releasing the parent nucleoside, GS-441524, which persists in circulation . Following multiple doses of remdesivir 150 mg once daily for 7 or 14 days, major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .
Result of Action
The active metabolite of remdesivir, GS-443902, interferes with the action of viral RNA-dependent RNA polymerase and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .
Action Environment
The antiviral efficacy of remdesivir is determined by the intracellular lung concentration of the active triphosphate metabolite, GS-443902 . Remdesivir is sufficiently stable in non-rodent species to distribute to tissues, such as the lung, where it is rapidly converted to its monophosphate metabolite and then efficiently anabolized to the bioactive triphosphate GS-443902 .
Safety and Hazards
Remdesivir is generally well tolerated in clinical trials, but pharmacovigilance data found an increased risk of hepatic, renal, and cardiovascular adverse drug reactions in the real-world setting . There are not sufficient data on the safety of remdesivir in patients younger than 18 years of age and pregnant women .
Future Directions
Considering the nascent status of remdesivir in the therapeutic domain, extensive future work is needed to formulate safer COVID-19 treatment guidelines involving this medication . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPCNAMNAPBCX-LTGWCKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355149-45-9 | |
| Record name | Remdesivir triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-441524 TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





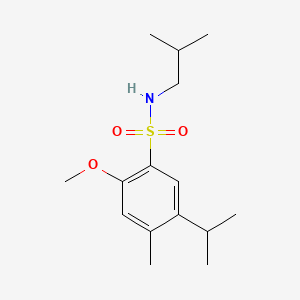
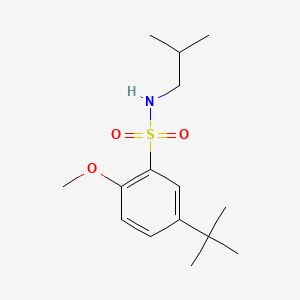
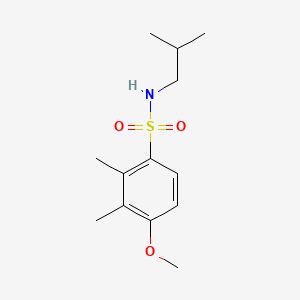

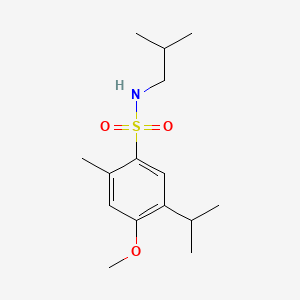
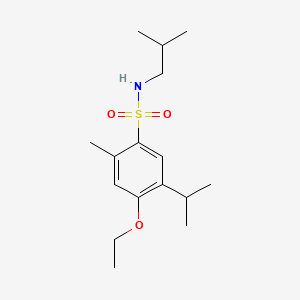

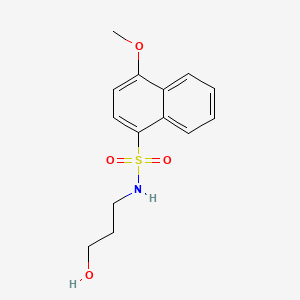
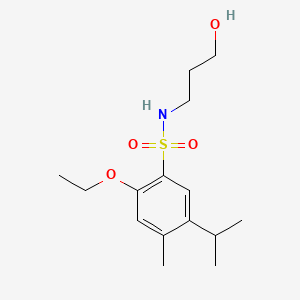
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
